molecular formula C8H13NOS B13969652 3-Amino-4-(thiophen-3-yl)butan-1-ol

3-Amino-4-(thiophen-3-yl)butan-1-ol

Cat. No.: B13969652
M. Wt: 171.26 g/mol
InChI Key: XWCBCGULFMJWJA-UHFFFAOYSA-N
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Description

3-Amino-4-(thiophen-3-yl)butan-1-ol is a specialized chemical compound with a unique molecular structure It contains an amino group, a thiophene ring, and a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(thiophen-3-yl)butan-1-ol typically involves the reaction of thiophene derivatives with appropriate amino and alcohol groups. One common method includes the reaction of thiophene-3-carbaldehyde with 4-amino-1-butanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(thiophen-3-yl)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, alcohols, amines, and ketones. These products have diverse applications in different fields of research .

Scientific Research Applications

3-Amino-4-(thiophen-3-yl)butan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-(thiophen-3-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(thiophen-3-yl)butan-1-ol is unique due to the presence of both amino and hydroxyl groups attached to the butanol chain, along with the thiophene ring. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

3-amino-4-thiophen-3-ylbutan-1-ol

InChI

InChI=1S/C8H13NOS/c9-8(1-3-10)5-7-2-4-11-6-7/h2,4,6,8,10H,1,3,5,9H2

InChI Key

XWCBCGULFMJWJA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CC(CCO)N

Origin of Product

United States

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